3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride
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Overview
Description
3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride is a chemical compound with the molecular formula C12H16ClNO It is known for its unique structure, which includes an azetidine ring and an indane moiety connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced forms of the original compound
Substitution: Azetidine derivatives
Scientific Research Applications
3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and indane moiety contribute to its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Azetidinyl 2,3-dihydro-1H-inden-5-yl ether
- 3-Azetidinyl 2,3-dihydro-1H-inden-5-yl ether acetate
- 3-Azetidinyl 2,3-dihydro-1H-inden-5-yl ether sulfate
Uniqueness
3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)azetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-9-4-5-11(6-10(9)3-1)14-12-7-13-8-12;/h4-6,12-13H,1-3,7-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJQLTCYFJRCHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3CNC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449117-71-8 |
Source
|
Record name | Azetidine, 3-[(2,3-dihydro-1H-inden-5-yl)oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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